Camphor, (1S,4S)-(-)- Camphor, (1S,4S)-(-)- L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68° F: 40. Flash point 149°F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure; 14% sublimes within 60 minutes at 176°F and 12 mm Hg. (NTP, 1992)
(S)-camphor is the S-enantiomer of camphor. It is an enantiomer of a (R)-camphor.
(S)-camphor, or L(-)-Camphor, is a stereoisomer of [DB01744], a bicyclic monoterpene known to potentiate both heat and cold sensations. (S)-camphor is not the naturally-occurring stereoisomer but displays similar TRPV channel affinity and current inhibition. [DB01744] is isolated from the wood of the camphor laurel tree, Cinnamomum camphora, and had a long history of medicinal use. It has been used as a nasal decongestant and cough suppressant, and has been topically applied due to its antipruritic, analgesic, and counterirritant properties. Camphor is a major active ingredient in over-the-counter balms and liniments supplied as topical analgesics by causing sensitization to heat and coolness to relieve minor muscle and joint pain.
Brand Name: Vulcanchem
CAS No.: 464-48-2
VCID: VC0167293
InChI: InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7?,10-/m1/s1
SMILES: CC1(C2CCC1(C(=O)C2)C)C
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

Camphor, (1S,4S)-(-)-

CAS No.: 464-48-2

Reference Standards

VCID: VC0167293

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

Camphor, (1S,4S)-(-)- - 464-48-2

CAS No. 464-48-2
Product Name Camphor, (1S,4S)-(-)-
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Standard InChI InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7?,10-/m1/s1
Standard InChIKey DSSYKIVIOFKYAU-OIBJUYFYSA-N
Isomeric SMILES C[C@]12CC[C@H](C1(C)C)CC2=O
SMILES CC1(C2CCC1(C(=O)C2)C)C
Canonical SMILES CC1(C2CCC1(C(=O)C2)C)C
Boiling Point 399 °F at 760 mm Hg (sublimes) (NTP, 1992)
204
Density 0.992 at 77 °F (NTP, 1992)
Flash Point 150 °F (NTP, 1992)
Melting Point 353.5 °F (NTP, 1992)
178-180
179.26666666669996 °C
Physical Description L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68° F: 40. Flash point 149°F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure; 14% sublimes within 60 minutes at 176°F and 12 mm Hg. (NTP, 1992)
Description L-camphor appears as colorless or white crystals. Fragrant and penetrating odor. Slightly bitter and cooling taste. Odor index at 68° F: 40. Flash point 149°F. Burns with a bright, smoky flame. Sublimes appreciably at room temperature and pressure; 14% sublimes within 60 minutes at 176°F and 12 mm Hg. (NTP, 1992)
(S)-camphor is the S-enantiomer of camphor. It is an enantiomer of a (R)-camphor.
(S)-camphor, or L(-)-Camphor, is a stereoisomer of [DB01744], a bicyclic monoterpene known to potentiate both heat and cold sensations. (S)-camphor is not the naturally-occurring stereoisomer but displays similar TRPV channel affinity and current inhibition. [DB01744] is isolated from the wood of the camphor laurel tree, Cinnamomum camphora, and had a long history of medicinal use. It has been used as a nasal decongestant and cough suppressant, and has been topically applied due to its antipruritic, analgesic, and counterirritant properties. Camphor is a major active ingredient in over-the-counter balms and liniments supplied as topical analgesics by causing sensitization to heat and coolness to relieve minor muscle and joint pain.
Solubility 1 g/800 mL at 77° F (NTP, 1992)
Synonyms (1S)-(-)-Camphor
Vapor Density 5.24 (NTP, 1992) (Relative to Air)
Vapor Pressure 1 mm Hg at 106.7 °F (NTP, 1992)
PubChem Compound 10050
Last Modified Nov 11 2021
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